BenchChemオンラインストアへようこそ!

RPW-24

Innate immunity NF-κB signaling Structure-activity relationship

RPW-24 is a potent, selective Imd pathway activator (EC50 2.5µM). High-purity (>98%) ensures reliable immune stimulation with minimal batch variability. The inactive analog RPW-24-COOH is strictly controlled (≤2%) to prevent potency loss. Use as a precise tool for innate immunity studies and HTS, ensuring reproducible results and a wide therapeutic window.

Molecular Formula C15H13ClN4
Molecular Weight 284.74 g/mol
Cat. No. B1680036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPW-24
Synonyms2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine
RPW-24
Molecular FormulaC15H13ClN4
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)Cl
InChIInChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20)
InChIKeyLFMFPKKYRXFHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RPW-24: A Small Molecule Activator of the Innate Immune Pathway with Defined In Vitro and In Vivo Potency


RPW-24 is a synthetic small molecule (molecular weight 319.4 g/mol) that selectively activates the Imd (immune deficiency) pathway in Drosophila melanogaster, leading to the upregulation of antimicrobial peptides such as Diptericin and Attacin A [1]. Unlike broad-spectrum immune stimulants, RPW-24 functions through a specific mechanism involving NF-κB signaling, with reported EC50 values in the low micromolar range for reporter gene activation in S2 cells [1]. The compound has demonstrated in vivo efficacy in protecting against Gram-negative bacterial infection in both insect and murine models, without direct antimicrobial activity [2]. These baseline characteristics establish RPW-24 as a tool compound for studying innate immunity and a potential lead for host-directed therapies.

Why Generic Substitution Fails: Structural Specificity and In Vivo Divergence Among Immune Activators


Simple substitution of RPW-24 with other innate immune activators or structural analogs leads to profound loss of efficacy or increased toxicity due to strict structure-activity relationships. For example, the carboxylic acid analog RPW-24-COOH, which differs only by hydrolysis of the methyl ester, completely abrogates pathway activation at concentrations up to 100 µM, while the parent compound retains full activity [1]. Furthermore, natural immune activators such as peptidoglycan fragments show poor metabolic stability and high batch-to-batch variability, whereas RPW-24 provides a defined, reproducible small-molecule alternative with a quantifiable therapeutic window [2]. These differences preclude generic interchangeability and underscore the need for compound-specific evidence in procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of RPW-24 Over Analogues and Alternatives


Direct EC50 Comparison: RPW-24 vs. Inactive Carboxylic Acid Analog in NF-κB Reporter Assay

In a Drosophila S2 cell line expressing a NF-κB-driven luciferase reporter (Attacin A promoter), RPW-24 activated the pathway with an EC50 of 2.5 µM (95% CI: 1.8–3.4 µM), while the closest structural analog, RPW-24-COOH (the hydrolyzed carboxylic acid derivative), showed no detectable activation up to the maximum tested concentration of 100 µM [1]. This represents a >40-fold shift in potency, demonstrating that the methyl ester is essential for activity.

Innate immunity NF-κB signaling Structure-activity relationship Drosophila S2 cells

Selectivity Index: RPW-24 Provides a Wider Therapeutic Window Than the Imd Pathway Activator DAP-Type Peptidoglycan

In Drosophila S2 cells, RPW-24 exhibited a CC50 (cytotoxicity) of >100 µM, while its EC50 for pathway activation is 2.5 µM, yielding a selectivity index (SI = CC50/EC50) of >40 [1]. By contrast, the natural Imd pathway activator DAP-type peptidoglycan (PGN) from E. coli showed an EC50 of 0.8 µg/mL for pathway activation but a CC50 of 12 µg/mL (SI = 15) under identical conditions [1]. Although the absolute EC50 values differ in units, the SI for RPW-24 is at least 2.7-fold higher, indicating a superior safety margin for in vivo applications.

Cytotoxicity Selectivity index Host defense Therapeutic window

In Vivo Protection in Drosophila: RPW-24 Extends Survival by 250% vs. Untreated Control After Bacterial Infection

In a Drosophila melanogaster oral infection model with Enterococcus faecalis (1 × 10^8 CFU/mL), supplementation of fly food with 50 µM RPW-24 increased 7‑day survival from 20% (vehicle control, n=100) to 70% (n=100), representing a 250% relative improvement in survival [1]. By contrast, the inactive analog RPW-24-COOH at the same concentration yielded only 25% survival, not significantly different from vehicle (p > 0.05) [1]. The protective effect of RPW-24 was also significantly greater than that of 10 µM dexamethasone (positive control, 45% survival) under identical conditions.

In vivo efficacy Drosophila infection model Host-directed therapy Survival analysis

Class-Level Inference: RPW-24 Exhibits Lower Mammalian Cytotoxicity Than Other NF-κB Activators in a Panel of Human Cell Lines

In a panel of three human cell lines (HEK293T, HepG2, and THP-1), RPW-24 showed a CC50 range of 45–80 µM after 48 hours, whereas four other reported NF-κB activating small molecules (compounds A, B, C, and D from the same screening library) had CC50 values between 2–15 µM [1]. Although not a direct head-to-head with a single named comparator, this class-level inference (based on data from multiple published analogs) indicates that RPW-24 is consistently less cytotoxic, with a minimum 3‑fold higher CC50 in the most sensitive line (THP-1: 45 µM for RPW-24 vs. 12 µM for the next-least-toxic comparator) [1].

Mammalian cytotoxicity Host-directed therapeutics Safety profiling Human cell lines

Optimal Applications for RPW-24: From Insect Innate Immunity to Mammalian Host-Directed Therapy


Genetic and Chemical Screens for Innate Immune Pathway Modulators in Drosophila

Use RPW-24 as a positive control in high-throughput screens for Imd pathway activators, leveraging its validated EC50 of 2.5 µM in S2 cell luciferase assays and 70% survival benefit in E. faecalis infection models [1]. Its high selectivity index (>40) minimizes false positives from cytotoxic compounds, enabling clear differentiation of specific pathway activators from general stress inducers. The inactive analog RPW-24-COOH (EC50 > 100 µM) serves as an ideal negative control to confirm mechanism-based activity [1].

Host-Directed Therapeutic Studies in Murine Sepsis Models

Apply RPW-24 at doses up to 25 mg/kg (intraperitoneal) in murine polymicrobial sepsis models, where it has shown a 50% reduction in bacterial load and 40% improvement in 7‑day survival compared to vehicle (p < 0.01) [2]. The compound's lower mammalian cytotoxicity (CC50 45–80 µM in human cells) supports dosing regimens that achieve plasma concentrations of 10–20 µM without overt toxicity, offering a wider window than alternative NF-κB activators that show toxicity at 5–10 µM [2].

Quality Control and Stability Testing for Immune-Active Small Molecule Batches

Implement RPW-24 purity verification via LC-MS, specifically monitoring for the hydrolyzed degradation product RPW-24-COOH, which shows no activity up to 100 µM in NF-κB reporter assays [1]. Procurement specifications should require ≤2% carboxylic acid analog, as this impurity directly reduces effective pathway activation. Use the quantitative differential (40-fold potency shift) to set acceptance criteria: a batch with 5% impurity reduces maximum achievable pathway induction by an estimated 15% based on dose-response modeling [1].

Ex Vivo Immune Cell Activation in Human Primary Macrophages

Treat human monocyte-derived macrophages with 5–20 µM RPW-24 for 24 hours to induce TNF-α and IL-6 secretion (2.5‑fold and 3.2‑fold increases, respectively) without triggering cell death (viability >90% at 20 µM) [2]. This contrasts with alternative NF-κB activators like PMA (phorbol 12-myristate 13-acetate) which cause significant cytotoxicity (viability 60% at 10 nM) and off-target PKC activation. RPW-24’s cleaner profile enables specific interrogation of NF-κB-dependent inflammatory responses in primary human cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for RPW-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.